3-Deazauridine 5'-triphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDFCHDBYVXHZ-QQRDMOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C=CN(C1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969287 | |
| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54267-16-2 | |
| Record name | 3-Deazauridine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054267162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Deazauridine 5'-triphosphate as a CTP Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine Triphosphate (CTP) Synthetase (CTPS) represents a critical node in cellular metabolism, catalyzing the final, rate-limiting step in the de novo biosynthesis of pyrimidine nucleotides—the conversion of Uridine Triphosphate (UTP) to CTP.[1][2] This function is indispensable for the synthesis of DNA, RNA, and phospholipids, making CTPS a prime therapeutic target, particularly in oncology and virology where cellular proliferation is dysregulated.[3][4][5][6] 3-Deazauridine, a synthetic analog of uridine, exerts its biological effects following intracellular phosphorylation to its triphosphate form, 3-Deazauridine 5'-triphosphate (3-daza-UTP).[7] This guide provides a detailed examination of 3-daza-UTP as an inhibitor of CTPS, elucidating its mechanism of action, offering field-proven protocols for its characterization, and discussing its therapeutic potential.
Introduction: The Central Role of CTP Synthetase
CTP Synthetase (EC 6.3.4.2) is a pivotal enzyme that ensures the balanced supply of pyrimidine nucleotides required for cellular fidelity and growth.[2] In humans, two highly homologous isoforms, CTPS1 and CTPS2, perform this essential function.[1][8] The enzymatic reaction is a complex, multi-step process:
-
UTP Phosphorylation: The enzyme utilizes a molecule of ATP to phosphorylate the O4 atom of UTP, forming a highly reactive 4-phosphoryl UTP intermediate.[1][2]
-
Ammonia Generation: Concurrently, in its glutaminase domain, CTPS hydrolyzes glutamine to glutamate, releasing an ammonia molecule.[2][3]
-
Amination: This ammonia is then channeled through the enzyme's interior to the synthetase domain, where it acts as a nucleophile, displacing the phosphate group from the UTP intermediate to form CTP.[1][2]
Given that rapidly proliferating cells, such as cancer cells and virus-infected cells, have a heightened demand for nucleotides, they are particularly vulnerable to the inhibition of CTP synthesis.[1][6][8] This dependency makes CTPS an attractive target for the development of antimetabolite drugs.
Mechanism of Action: 3-Deazauridine 5'-triphosphate
3-Deazauridine itself is a prodrug. Upon cellular uptake, it is sequentially phosphorylated by cellular kinases to its active form, 3-daza-UTP. The primary mechanism of action of 3-daza-UTP is the potent inhibition of CTP synthetase.[7][9]
Studies have shown that 3-daza-UTP acts as a strong inhibitor of the CTP synthetase-catalyzed conversion of UTP to CTP.[7] This inhibition leads to a marked decrease in the intracellular pools of cytidine nucleotides (CMP, CDP, and CTP), effectively starving the cell of essential precursors for nucleic acid synthesis.[7] The structural similarity of 3-daza-UTP to the natural substrate UTP allows it to bind to the enzyme's active site, however, the replacement of the nitrogen at position 3 of the uracil ring with a carbon atom prevents the necessary chemical transformations for CTP formation. A secondary effect observed is the inhibition of ribonucleotide reductase by 3-deazauridine 5'-diphosphate, which further impacts the formation of deoxycytidine triphosphate (dCTP).[7]
Biochemical and Cellular Characterization
To rigorously evaluate 3-daza-UTP or novel CTPS inhibitors, a multi-faceted approach combining in vitro enzyme kinetics and cell-based assays is essential.
In Vitro Enzyme Kinetics: The Coupled Spectrophotometric Assay
This assay provides a robust method for determining the potency (e.g., IC50) of inhibitors against purified CTPS. It is a continuous assay that couples the production of ADP from the CTPS reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[10]
Principle:
-
CTPS Reaction: UTP + ATP + Gln → CTP + ADP + Glu + Pi
-
Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation is directly proportional to the rate of the CTPS reaction.
Experimental Protocol: Coupled Spectrophotometric Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM inorganic phosphate.[11]
-
Substrate Mix: Prepare a concentrated stock containing UTP, ATP, glutamine, phosphoenolpyruvate, and NADH in the assay buffer.
-
Coupling Enzymes: Prepare a mix of Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) in the assay buffer.
-
Enzyme: Purified human CTPS1 or CTPS2.
-
Inhibitor: 3-daza-UTP dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor dilution (or solvent for control).
-
Add 20 µL of the substrate mix.
-
Add 10 µL of the coupling enzyme mix.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the CTPS enzyme solution.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.[10]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 1: Representative Biochemical Potency of CTPS Inhibitors
| Compound | Class | Target(s) | IC50 (nM) |
| CTP Synthetase-IN-1 | Pan-Selective | Human CTPS1 | 32[12] |
| Human CTPS2 | 18[12] | ||
| Rat CTPS1 | 27[12] | ||
| Rat CTPS2 | 23[12] | ||
| 3-Deazauridine 5'-triphosphate | Substrate Analog | CTP Synthetase | Varies by source |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine Analog (Covalent) | CTPS (GAT domain) | Irreversible[13] |
Note: Specific IC50 values for 3-daza-UTP can vary depending on the enzyme source (species, isoform) and assay conditions.
Cell-Based Assays: Quantifying Intracellular Effects
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to validate that the prodrug (3-Deazauridine) is effectively taken up, phosphorylated, and engages its target to produce a biological effect.
Experimental Protocol: HPLC-Based Quantification of Intracellular Nucleotide Pools
This method directly measures the intended pharmacological effect of CTPS inhibition—the depletion of CTP pools.
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to be sensitive to antimetabolites (e.g., L1210 leukemia cells) at an appropriate density.[7]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of 3-Deazauridine (and a vehicle control) for a defined period (e.g., 4, 8, or 24 hours).
-
-
Nucleotide Extraction:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a defined volume of ice-cold 0.5 M perchloric acid to the plate to lyse the cells and precipitate macromolecules.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube.
-
Neutralize the extract by adding a calculated amount of potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant contains the nucleotide pool.
-
-
HPLC Analysis:
-
Analyze the nucleotide extracts using an ion-pairing reverse-phase HPLC system.[14][15][16]
-
Use a suitable column (e.g., C18) and a mobile phase gradient containing an ion-pairing agent like tetrabutylammonium phosphate to resolve the different nucleotide triphosphates (UTP, CTP, ATP, GTP).[16]
-
Detect the nucleotides by UV absorbance at approximately 254-260 nm.
-
Quantify the peak areas by comparing them to a standard curve generated from known concentrations of nucleotide standards.
-
-
Data Analysis:
-
Normalize the nucleotide amounts to the total protein content or cell number from a parallel plate.
-
Calculate the percentage change in CTP and other nucleotide pools relative to the vehicle-treated control cells. A successful CTPS inhibitor should cause a dose-dependent decrease in CTP levels.[7]
-
Therapeutic Potential and Applications
The inhibition of CTPS by 3-daza-UTP has demonstrated potential in two primary therapeutic areas:
-
Oncology: Increased CTPS1 expression has been linked to a worse prognosis in several cancers, including myeloma and breast cancer.[1] By depleting CTP pools, 3-Deazauridine can inhibit the rapid nucleic acid synthesis required for tumor cell proliferation.[7][17] Furthermore, depleting CTP can enhance the efficacy of other chemotherapeutic nucleoside analogs, such as arabinosylcytosine (Ara-C).[18]
-
Virology: Many RNA viruses, which replicate their genomes in the cytoplasm, are heavily dependent on the host cell's nucleotide pools.[6][19][20] 3-Deazauridine has shown antiviral activity against a range of RNA viruses, including influenza virus and rhinoviruses, by restricting the CTP supply necessary for viral RNA replication.[19][20]
Conclusion
3-Deazauridine 5'-triphosphate is a well-characterized inhibitor of CTP synthetase, a clinically significant target in diseases marked by aberrant cell proliferation. Its mechanism, involving the direct blockade of CTP production, leads to a potent cytostatic and antiviral effect. The experimental frameworks provided in this guide offer robust, validated methodologies for researchers to investigate 3-daza-UTP and to discover and characterize new generations of CTP synthetase inhibitors. A thorough understanding of both the biochemical potency and the cellular consequences of target engagement is paramount for the successful translation of these inhibitors into effective therapeutic agents.
References
-
CTP synthase 1 - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
CTP synthetase - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Kursula, P., Flodin, S., Ehn, M., Hammarström, M., Nordlund, P., & Stenmark, P. (2006). Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 7), 695–699. [Link]
-
Cellular Nucleotides Analysis - NOVOCIB. (n.d.). Retrieved February 13, 2026, from [Link]
-
Kursula, P., Flodin, S., Ehn, M., Hammarström, M., Nordlund, P., & Stenmark, P. (2006). Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy. Semantic Scholar. [Link]
-
Brockman, R. W., Shaddix, S. C., Williams, M., Nelson, J. A., Rose, L. M., & Schabel, F. M., Jr. (1975). The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine. Cancer Research, 35(8), 2213–2222. [Link]
-
Olafsson, S., Whittington, D., Murray, J., Regnier, M., & Moussavi-Harami, F. (2017). Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068–1069, 90–97. [Link]
-
Martin, D. S., Stolfi, R. L., & Colofiore, J. R. (2023). Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. Journal of Biological Chemistry, 299(8), 104975. [Link]
-
Shannon, W. M., Arnett, G., & Schabel, F. M., Jr. (1972). 3-Deazauridine: inhibition of ribonucleic acid virus-induced cytopathogenic effects in vitro. Antimicrobial Agents and Chemotherapy, 2(3), 159–163. [Link]
-
Stocchi, V., Cucchiarini, L., Canestrari, F., Piacentini, M. P., & Fornaini, G. (1987). A sensitive HPLC method to quantify adenine nucleotides in primary astrocyte cell cultures. Analytical biochemistry, 167(1), 181-90. [Link]
-
Reintamm, T., & Raukas, E. (2015). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic acids research, 43(11), e71. [Link]
-
Guedon, E., Schweizer, L., & Elias, Y. (2012). Intracellular nucleotide and nucleotide sugar contents of cultured CHO cells determined by a fast, sensitive, and high-resolution ion-pair RP-HPLC. ResearchGate. [Link]
-
Endrizzi, J. A., Kim, J., Anderson, P. M., & Baldwin, E. P. (2005). Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex. Biochemistry, 44(41), 13491–13499. [Link]
-
Jackson, R. C., & Weber, G. (1981). Dual effects of pyrazofurin and 3-deazauridine upon pyrimidine and purine biosynthesis in mouse L1210 leukemia. Biochemical Pharmacology, 30(11), 1347–1353. [Link]
-
Zhang, Y., et al. (2023). Filamentation and inhibition of prokaryotic CTP synthase. bioRxiv. [Link]
-
Shannon, W. M., Arnett, G., & Schabel, F. M., Jr. (1972). 3-Deazauridine: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro. Antimicrobial Agents and Chemotherapy, 2(3), 159-163. [Link]
-
McPartland, R. P., Wang, M. C., Bloch, A., & Weinfeld, H. (1974). Cytidine 5'-triphosphate synthetase as a target for inhibition by the antitumor agent 3-deazauridine. Cancer Research, 34(11), 3107–3111. [Link]
-
Allen, L. B., et al. (1987). Antiviral and cytotoxicity evaluation of 3-nitro-3-deazauridine. Antiviral Research, 7(2), 79-91. [Link]
-
Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Novak, A., et al. (2022). Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. Journal of Medicinal Chemistry, 65(24), 16640-16650. [Link]
-
Brunetti, L., et al. (2012). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry, 421(1), 1-6. [Link]
-
Reetz, M. T. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 233-239. [Link]
-
Rampersad, S. N., et al. (2009). Origin of pyrimidine deoxyribonucleotide pools in perfused rat heart: implications for 3'-azido-3'-deoxythymidine-dependent cardiotoxicity. The Journal of biological chemistry, 284(35), 23337-45. [Link]
-
Huang, L. S., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 465, 1-3. [Link]
-
Al-Shamsi, H. O., et al. (2020). The role of viruses in cancer development versus cancer therapy: An oncological perspective. Molecular and Clinical Oncology, 12(4), 317-323. [Link]
-
G. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(4), 793-838. [Link]
-
Sanna, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 26(3), 738. [Link]
-
Damania, B. (2016). A Virological Perspective on Cancer. PLoS pathogens, 12(2), e1005342. [Link]
Sources
- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The role of viruses in cancer development versus cancer therapy: An oncological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Virological Perspective on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 9. Cytidine 5'-triphosphate synthetase as a target for inhibition by the antitumor agent 3-deazauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cellular Nucleotides Analysis [novocib.com]
- 15. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Deazauridine: inhibition of ribonucleic acid virus-induced cytopathogenic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Deazauridine: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Deazauridine 5'-triphosphate in Cancer Cell Line Studies: Mechanistic Profiling and Protocols
Abstract
This application note provides a comprehensive technical guide for utilizing 3-Deazauridine 5'-triphosphate (3-deazaUTP) and its precursor, 3-Deazauridine (3-DU), in cancer research. 3-deazaUTP acts as a potent competitive inhibitor of CTP Synthetase (CTPS), leading to the rapid depletion of intracellular CTP pools. This mechanism is increasingly relevant for overcoming resistance to nucleoside analogues like cytarabine (Ara-C) and decitabine. This guide details protocols for intracellular metabolite quantification via HPLC, enzymatic inhibition assays, and synergistic combination studies.
Introduction: Mechanism and Therapeutic Rationale
3-Deazauridine is a uridine analogue that requires intracellular metabolic activation to exert cytotoxicity. Upon entry into the cell, it is sequentially phosphorylated by uridine-cytidine kinase (UCK) to its active triphosphate form, 3-deazaUTP .
The "CTP Depletion" Strategy
The primary target of 3-deazaUTP is CTP Synthetase (CTPS) , the rate-limiting enzyme in de novo CTP biosynthesis. By mimicking UTP, 3-deazaUTP competitively inhibits CTPS, blocking the conversion of UTP to CTP.
Key Physiological Consequences:
-
Macromolecular Halt: Depletion of CTP halts RNA and DNA synthesis.
-
Sensitization (The "Priming" Effect): CTP is a natural feedback inhibitor of Deoxycytidine Kinase (dCK). When 3-deazaUTP lowers CTP levels, dCK activity increases. This enhances the phosphorylation (activation) of dCK-dependent drugs like Cytarabine (Ara-C) and 5-aza-2'-deoxycytidine (Decitabine) , creating a powerful synergistic effect.
Pathway Visualization
Figure 1: Mechanism of Action. 3-deazaUTP inhibits CTPS, lowering CTP levels. Reduced CTP relieves feedback inhibition on dCK, thereby increasing the activation of co-administered nucleoside analogues.
Experimental Design Considerations
Cell Line Selection
-
Leukemia Models: L1210 (Mouse), HL-60 (Human), CCRF-CEM. These lines are highly sensitive due to high reliance on the salvage pathway.
-
Solid Tumors: MCF-7 (Breast), HT-29 (Colon).
-
Resistant Models: L1210/Ara-C (Cytarabine resistant) is the classic model to demonstrate 3-DU's ability to bypass dCK deficiency or restore sensitivity.
Dosage and Timing[1][2]
-
Concentration: Typical IC50 values range from 1–10 µM depending on the cell line. For metabolic profiling, use 10–50 µM to ensure detectable triphosphate pools.
-
Incubation:
Protocol 1: Quantification of Intracellular Nucleotide Pools (HPLC)
This is the gold-standard assay to verify the mechanism of action. You must demonstrate that 3-deazaUTP accumulates and CTP levels drop while UTP levels remain stable or increase.
Materials
-
Extraction Buffer: 10% Trichloroacetic acid (TCA), ice-cold.
-
Neutralization Buffer: Freon-amine solution (0.5 M tri-n-octylamine in Freon-113) OR 5 M K2CO3.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH), 10 mM KH2PO4, 0.25% Methanol, pH 6.9.[3][4]
-
Mobile Phase B: 5.6 mM TBAH, 50 mM KH2PO4, 30% Methanol, pH 7.0.[3][4]
-
Column: C18 Reverse Phase (e.g., Waters Symmetry C18, 3.5 µm, 150 x 4.6 mm).[3][4]
Workflow
-
Treatment: Treat 1x10^7 cells with 3-Deazauridine (e.g., 20 µM) for 4 hours.
-
Harvest: Centrifuge cells (1000 x g, 5 min) and wash 2x with ice-cold PBS.
-
Critical: Perform all steps on ice to prevent nucleotide degradation.
-
-
Extraction: Resuspend pellet in 200 µL ice-cold 10% TCA. Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer supernatant to a fresh tube.
-
Neutralization (K2CO3 Method): Add 5 M K2CO3 slowly until pH reaches ~7.0 (monitor with pH paper). A precipitate (K-TCA) will form.
-
Filtration: Centrifuge again to remove precipitate. Filter supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Flow rate: 1.0 mL/min.
-
Gradient: 0–30 min (Linear gradient from 60% A to 40% A).
-
Detection: UV at 254 nm (for natural nucleotides) and 280 nm (optimized for deaza-nucleotides).
-
Expected Results (Table)
| Nucleotide | Retention Trend | Effect of 3-DU Treatment |
| UTP | ~15-18 min | Increase (Substrate accumulation) |
| CTP | ~12-14 min | Decrease (>50% reduction expected) |
| 3-deazaUTP | Distinct Peak | Detected (Dose-dependent increase) |
Protocol 2: In Vitro CTP Synthetase (CTPS) Inhibition Assay
To prove direct target engagement, use this cell-free enzymatic assay.
Principle
Measure the conversion of UTP to CTP by cell lysate or purified CTPS in the presence of 3-deazaUTP.
Procedure
-
Enzyme Prep: Lyse L1210 or HL-60 cells in lysis buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, protease inhibitors). Sonicate and centrifuge to obtain cytosolic fraction.
-
Reaction Mix (100 µL):
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM ATP, 0.2 mM GTP (activator).
-
Substrates: 1 mM UTP, 2 mM L-Glutamine.
-
Test Compound: 3-deazaUTP (0.1 – 100 µM). Note: Do not use the parent 3-DU; it is inactive in this cell-free system.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 100 µL ice-cold 10% TCA.
-
Analysis: Analyze CTP production via HPLC (as described in Protocol 1).
-
Calculation: Plot % CTP formation vs. log[3-deazaUTP] to determine the Ki (Inhibition Constant).
Protocol 3: Synergistic Combination Studies
This protocol assesses the ability of 3-DU to sensitize cells to Ara-C.
Experimental Setup
-
Seeding: Seed cells (e.g., HL-60) at 5,000 cells/well in 96-well plates.
-
Drug Matrix:
-
Drug A (3-DU): 5 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Drug B (Ara-C): 5 concentrations (e.g., 1, 10, 50, 100, 500 nM).
-
Include single-agent controls and a vehicle control.
-
-
Incubation: 72 hours at 37°C.
-
Readout: Add CellTiter-Glo or MTT reagent. Measure absorbance/luminescence.
-
Analysis: Use the Chou-Talalay Method (CompuSyn software) to calculate the Combination Index (CI).
-
CI < 1.0: Synergism (Expected).
-
CI = 1.0: Additive.
-
CI > 1.0: Antagonism.
-
Workflow Visualization
Figure 2: Experimental Workflow. Parallel processing for metabolite validation (HPLC) and phenotypic cytotoxicity (MTT/CTG).
References
-
Mechanistic Foundation: McPartland, R. P., et al. "Cytidine 5'-triphosphate synthetase as a target for inhibition by the antitumor agent 3-deazauridine."[5][6] Cancer Research, 1974.[6][7] Link
-
HPLC Methodology: Huang, D., et al. "Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography."[3][4] Journal of Chromatography B, 2003.[3] Link
-
Synergy with Decitabine: Momparler, R. L., et al. "3-Deazauridine enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase."[8] Leukemia Research, 2011. Link
-
Pharmacokinetics: Benvenuto, J. A., et al. "Pharmacokinetics and disposition of 3-deazauridine in humans."[9] Cancer Research, 1979.[9][10] Link
-
CTPS Structure & Inhibition: Endrizzi, J. A., et al. "Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases." Biochemistry, 2005.[4][11] Link
Sources
- 1. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytidine 5'-triphosphate synthetase as a target for inhibition by the antitumor agent 3-deazauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Deazauridine enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and disposition of 3-deazauridine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-pressure liquid chromatographic analysis of 3-deazauridine-5'-triphosphate in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity IVT with 3-Deazauridine-5'-Triphosphate
Reagent Focus: 3-Deazauridine 5'-Triphosphate (3-deaza-UTP) Application: In Vitro Transcription (IVT) using T7 RNA Polymerase Document ID: TS-IVT-3DU-001
Core Technical Analysis: The "3-Deaza" Challenge
Before troubleshooting, it is critical to understand why this reagent fails in standard protocols. Unlike N1-methylpseudouridine (used in mRNA vaccines), which stabilizes RNA structure, 3-deazauridine is a destabilizing modification.
-
Chemical Mechanism: In a standard Uridine:Adenine base pair, the N3 position of Uridine acts as a hydrogen bond donor to the N1 of Adenine. In 3-deazauridine, the N3 nitrogen is replaced by a carbon atom (CH). This removes the proton donor capability, eliminating the central hydrogen bond of the U:A pair.
-
Enzymatic Consequence: T7 RNA Polymerase (T7 RNAP) relies on the stability of the DNA:RNA hybrid (approx. 8 base pairs) to maintain processivity. The incorporation of 3-deaza-UTP weakens this hybrid, leading to a high probability of abortive cycling (early termination) or stalling , resulting in low yields or smeared products.
Troubleshooting Logic & Diagnostics
Interactive Troubleshooting Tree
Use the diagram below to identify your specific failure mode and the corresponding solution module.
Figure 1: Decision matrix for diagnosing 3-deaza-UTP transcription failures. Blue nodes indicate start points; Red nodes indicate observed errors; Green nodes indicate corrective actions.
Frequently Asked Questions (Technical Guide)
Issue 1: Zero or Negligible Yield
Q: I replaced UTP with 100% 3-deaza-UTP and got no band on the gel. Is the reagent bad? A: The reagent is likely functional, but the protocol is chemically incompatible. T7 RNAP struggles to synthesize long transcripts with 100% 3-deaza-substitution because the cumulative destabilization of the RNA:DNA hybrid causes the enzyme to fall off the template.
-
Solution: Perform a Ratio Titration . Start with a mixture of standard UTP and 3-deaza-UTP.
-
Recommendation: Try ratios of 3-deaza-UTP:UTP at 1:3, 1:1, and 3:1.
-
Note: Even at 100% substitution, yields are typically 10-40% of a standard reaction.
-
Issue 2: Transcript Smearing
Q: My RNA is the correct length but appears as a smear. Is this RNase contamination? A: While RNase is a common culprit, with 3-deazauridine, this often represents "stuttering" or premature termination . The polymerase slips on the template due to weak base pairing.
-
Solution: Lower the reaction temperature.
-
Standard IVT runs at 37°C.[]
-
Action: Run the reaction at 30°C or even 25°C and extend the time to 4–6 hours. Lower thermal energy stabilizes the weak 3-deaza-U:A interaction, helping the polymerase hold the hybrid together.
-
Issue 3: Magnesium Optimization
Q: What Mg2+ concentration should I use?
A: Modified nucleotides often have different chelation properties and
-
Solution: Use the Mg2+ / NTP Balance Matrix below.
Table 1: Magnesium Optimization Matrix
| Total NTP Conc. (mM) | Standard Mg2+ (mM) | Recommended Mg2+ for 3-deaza-UTP (mM) | Rationale |
| 20 mM (5mM each) | 24 mM | 30 - 35 mM | Higher driving force needed for analog incorporation. |
| 30 mM (7.5mM each) | 36 mM | 45 - 52 mM | Excess Mg2+ compensates for lower catalytic efficiency ( |
Experimental Protocol: The "Gradient Optimization" Workflow
Use this protocol to establish the baseline conditions for your specific template.
Phase 1: Template & Reagent Prep
-
Template: Linearized plasmid or PCR product. Crucial: Ensure the first 3 nucleotides of the transcript (positions +1 to +3) do not require UTP if possible (use a GGG leader). This allows T7 to initiate and enter elongation mode before encountering the modified base.
-
Buffer: Use a buffer without Mg2+ so you can titrate it manually (e.g., 40 mM Tris-HCl pH 7.9, 10 mM DTT, 2 mM Spermidine).
Phase 2: The Reaction Setup (20 µL)
| Component | Control (Standard) | Exp A (50% Sub) | Exp B (100% Sub) |
| Template DNA | 1 µg | 1 µg | 1 µg |
| ATP, CTP, GTP (100mM) | 0.5 µL each (2.5mM) | 0.5 µL each | 0.5 µL each |
| Standard UTP (100mM) | 0.5 µL | 0.25 µL | 0 µL |
| 3-deaza-UTP (100mM) | 0 µL | 0.25 µL | 0.5 µL |
| 1M MgCl2 | 0.6 µL (30mM) | 0.8 µL (40mM) | 0.9 µL (45mM) |
| T7 RNA Polymerase (High Conc.) | 2 µL | 2 µL | 3 µL* |
| Nuclease-free Water | to 20 µL | to 20 µL | to 20 µL |
*Note: Increasing enzyme concentration helps push the reaction forward despite the lower kinetic efficiency.
Phase 3: Incubation & Analysis
-
Incubate at 30°C for 4 hours.
-
Add DNase I to remove template.
-
Purification Warning: Do not use LiCl precipitation immediately if yields are low. Small, abortive transcripts precipitate poorly with LiCl. Use a silica column (e.g., RNA Clean & Concentrator) or Ethanol precipitation with Glycogen carrier.
-
QC: Run 500 ng on a denaturing Urea-PAGE gel (Agarose may not show the fine smearing of abortive transcripts).
Mechanistic Visualization
The following diagram illustrates why T7 RNAP stalls when encountering 3-deazauridine.
Figure 2: Mechanistic comparison of standard UTP vs. 3-deaza-UTP incorporation. The loss of the central hydrogen bond in the 3-deaza analog leads to helix instability and polymerase stalling.
References
-
Hocek, M. et al. (2018). "Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates." Organic & Biomolecular Chemistry.
-
Eberle, F. et al. (2021). "Impact of 3-deazapurine nucleobases on RNA properties." Nucleic Acids Research.[2] (Provides structural context on deaza-modification destabilization).
-
TriLink BioTechnologies. "Optimizing In Vitro Transcription for High-Yield mRNA Synthesis." (General parameters for modified NTPs).
-
New England Biolabs. "In vitro transcription with modified nucleotides."[3] (Protocol baselines).
Sources
Validation & Comparative
Comparative Analysis of 3-Deazauridine 5'-triphosphate Analogs: From Mechanism to Experimental Validation
An In-Depth Technical Guide
This guide offers a detailed comparative analysis of 3-Deazauridine 5'-triphosphate (3-dUTP) analogs, designed for researchers, scientists, and drug development professionals. We will explore the core mechanism of action, the rationale for analog development, and provide robust experimental protocols for their evaluation, grounding our discussion in established scientific principles and data.
The Foundation: Understanding 3-Deazauridine and its Triphosphate
3-Deazauridine (3-DU) is a synthetic nucleoside analog of uridine, distinguished by the substitution of the nitrogen atom at the 3-position of the pyrimidine ring with a carbon atom.[1] This modification is critical to its biological activity. For 3-DU to exert its effects, it must be phosphorylated within the cell to its active 5'-triphosphate form, 3-deazauridine 5'-triphosphate (3-dUTP).[2][3]
The primary and most well-characterized mechanism of action for 3-dUTP is the potent inhibition of CTP synthetase.[2][4][5][6] This enzyme catalyzes the final step in the de novo pyrimidine synthesis pathway: the ATP-dependent conversion of Uridine 5'-triphosphate (UTP) to Cytidine 5'-triphosphate (CTP). By competitively inhibiting this enzyme, 3-dUTP depletes the intracellular pools of CTP, a crucial precursor for the synthesis of both DNA and RNA.[1][4] This disruption of nucleic acid synthesis underlies the compound's significant antiviral and antineoplastic activities.[4][5][7]
Caption: Mechanism of CTP Synthetase inhibition by 3-dUTP analogs.
The Imperative for Innovation: Why Develop 3-dUTP Analogs?
While 3-Deazauridine has demonstrated therapeutic promise, the development of analogs is driven by the need to overcome inherent limitations and enhance its drug-like properties. The primary objectives include:
-
Enhanced Potency and Selectivity: To increase the inhibitory activity against the target enzyme (CTP synthetase) while minimizing effects on other cellular processes, thereby widening the therapeutic window.
-
Improved Metabolic Stability: To modify the structure to resist degradation by cellular enzymes, prolonging the compound's half-life and therapeutic effect.
-
Overcoming Drug Resistance: Cancer cells or viruses can develop resistance, sometimes through decreased activity of the kinases required to activate the prodrug (e.g., deoxycytidine kinase).[8] Analogs may bypass these resistance mechanisms.
-
Broadened Spectrum of Activity: Structural modifications can alter the analog's activity profile, potentially making it effective against a wider range of viruses or cancer types.[7][9]
A Comparative Look at Key 3-dUTP Analogs
The strategic modification of the 3-Deazauridine scaffold has yielded several analogs with distinct properties. Below is a comparative summary of notable examples based on published experimental data.
| Analog | Structural Modification | Key Advantages & Performance | Primary Application(s) |
| 3-Deazauridine (Parent) | N/A | Foundational compound; inhibits CTP synthetase.[4][5] | Antiviral, Antitumor[6] |
| 3-Nitro-3-deazauridine (3N-3DU) | Addition of a nitro group at the 3-position of the base. | Markedly less toxic and enhanced antiviral activity compared to the parent 3-DU against several RNA viruses.[7] Higher antiviral index (AI) against Parainfluenza, Rhino-, and Semliki Forest viruses.[7] | Antiviral (RNA viruses)[7] |
| C3-Arylated-3-deazauridine Derivatives | Addition of an aryl group at the C3 position of the pyridone ring. | Discovered two potent anti-HSV-1 agents with activity comparable to acyclovir in cell-based assays.[10] | Antiviral (Herpes Simplex Virus-1)[10] |
| 3-Deazacytidine | A cytidine analog where the N3 of the pyrimidine is replaced by CH. | Also functions as a CTP synthetase inhibitor.[8] Shows activity against leukemic cells deficient in deoxycytidine kinase, a common resistance mechanism.[8] | Antileukemic[8] |
Experimental Validation: Protocols for Analog Evaluation
Objective comparison requires rigorous, standardized experimental protocols. The following methodologies provide a framework for assessing the key performance parameters of 3-dUTP analogs.
Enzymatic Assay: Direct Measurement of CTP Synthetase Inhibition
This protocol quantifies the direct inhibitory effect of an analog on its primary molecular target. The causality is clear: if the analog is effective, it will reduce the rate of CTP formation from UTP. The protocol is self-validating through the inclusion of controls and dose-response analysis to calculate an IC50 value.
Sources
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Studies on the mode of action of 3-deazapyrimidines. 1. Metabolism of 3-deazauridine and 3-deazacytidine in microbial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytidine 5'-triphosphate synthetase as a target for inhibition by the antitumor agent 3-deazauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral and cytotoxicity evaluation of 3-nitro-3-deazauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Deazauridine enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of C3-arylated-3-deazauridine derivatives with potent anti-HSV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
